Ethyl red

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 260474. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

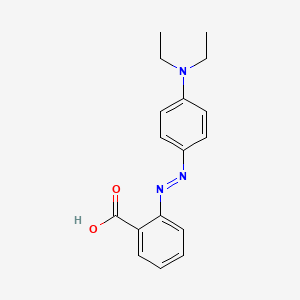

IUPAC Name |

2-[[4-(diethylamino)phenyl]diazenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2/c1-3-20(4-2)14-11-9-13(10-12-14)18-19-16-8-6-5-7-15(16)17(21)22/h5-12H,3-4H2,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBRCDTRQDHMTDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)N=NC2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001038547 | |

| Record name | Benzoic acid, 2-[2-[4-(diethylamino)phenyl]diazenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001038547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76058-33-8 | |

| Record name | Ethyl Red | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076058338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 76058-33-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=260474 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-[2-[4-(diethylamino)phenyl]diazenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001038547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL RED | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FTV19WGM7I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Ethyl Red

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of Ethyl Red, an azo dye with significant applications as a pH indicator. This document details the core chemical principles, experimental protocols, and purification methodologies essential for obtaining high-purity this compound. Quantitative data is presented in structured tables for comparative analysis, and key processes are visualized through detailed diagrams to facilitate understanding and replication.

Introduction

This compound, chemically known as 2-[4-(diethylamino)phenylazo]benzoic acid, is a valuable azo dye utilized primarily as a pH indicator. Its distinct color transition from red in acidic conditions (pH 4.5) to yellow in basic conditions (pH 6.5) makes it a staple in analytical chemistry and various research applications. The synthesis of this compound follows the classical pathway for azo dye production, involving a two-step process of diazotization followed by an azo coupling reaction. Subsequent purification is critical to remove unreacted starting materials, byproducts, and other impurities that can interfere with its indicator properties. This guide outlines a reliable method for the synthesis of this compound and details common purification techniques, including recrystallization and column chromatography, to achieve a high degree of purity.

Synthesis of this compound

The synthesis of this compound is analogous to the well-documented synthesis of its methyl counterpart, Mthis compound. The process begins with the diazotization of anthranilic acid, followed by a coupling reaction with N,N-diethylaniline.

Chemical Reaction

The overall reaction can be summarized as follows:

Step 1: Diazotization of Anthranilic Acid Anthranilic acid is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.

Step 2: Azo Coupling The diazonium salt is then reacted with N,N-diethylaniline in a weakly acidic to neutral solution to yield this compound.

Synthesis Pathway Diagram

Caption: Synthesis pathway of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the established synthesis of Mthis compound.

Materials and Reagents:

-

Anthranilic acid

-

Concentrated hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

N,N-Diethylaniline

-

Sodium acetate

-

Deionized water

-

Ice

Procedure:

-

Preparation of the Diazonium Salt:

-

In a 500 mL beaker, dissolve 13.7 g (0.1 mol) of anthranilic acid in 150 mL of deionized water and 25 mL of concentrated hydrochloric acid by gentle heating.

-

Cool the solution to room temperature and then place it in an ice bath to lower the temperature to 0-5 °C.

-

Slowly add a solution of 7.0 g (0.1 mol) of sodium nitrite in 20 mL of deionized water. Maintain the temperature below 5 °C throughout the addition.

-

Stir the mixture for an additional 15 minutes after the addition is complete.

-

-

Azo Coupling Reaction:

-

In a separate 1 L beaker, dissolve 14.9 g (0.1 mol) of N,N-diethylaniline in 20 mL of concentrated hydrochloric acid and 100 mL of water.

-

Cool the N,N-diethylaniline solution to 5-10 °C in an ice bath.

-

Slowly add the cold diazonium salt solution to the N,N-diethylaniline solution with constant stirring.

-

Gradually add a saturated solution of sodium acetate until the mixture is no longer acidic to Congo red paper (pH approximately 4-5).

-

Continue stirring the mixture in the ice bath for one hour.

-

-

Isolation of Crude this compound:

-

Collect the precipitated crude this compound by vacuum filtration using a Buchner funnel.

-

Wash the solid with cold deionized water until the filtrate is colorless.

-

Press the solid as dry as possible on the filter paper.

-

Purification of this compound

Purification is a critical step to ensure the quality and reliability of this compound as a pH indicator. The primary methods for purification are recrystallization and column chromatography.

Recrystallization

Recrystallization is a widely used technique for purifying solid organic compounds based on their differential solubility in a given solvent at different temperatures.[1]

-

Solvent Selection: Choose a suitable solvent or solvent pair. Common choices for this compound include ethanol/water, toluene, and ethanol/diethyl ether.[2]

-

Dissolution: In an Erlenmeyer flask, add the crude this compound and a small amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid. Continue adding the hot solvent in small portions until the solid is completely dissolved.

-

Decoloration (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes.

-

Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

-

Isolation and Washing: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Caption: General workflow for recrystallization.

| Solvent System | Temperature Range (°C) | Observations | Typical Recovery Rate (%) |

| Ethanol/Water | 70-80 to cool | Good crystal formation | 75-85 |

| Toluene | 90-110 to cool | Needle-like crystals | 70-80 |

| Ethyl Acetate/Heptane | 60-70 to cool | Improved purity | 65-75 |

| Ethanol/Diethyl Ether | 50-60 to cool | High purity | 60-70 |

Note: Recovery rates are estimates based on general laboratory practices and may vary depending on the initial purity of the crude product and the specific experimental conditions.

Column Chromatography

Column chromatography is a powerful technique for separating and purifying compounds from a mixture.[3] For this compound, adsorption chromatography using silica gel or alumina is effective.

-

Column Preparation:

-

Select a glass column of appropriate size.

-

Place a small plug of cotton or glass wool at the bottom of the column.

-

Add a thin layer of sand.

-

Prepare a slurry of the stationary phase (e.g., silica gel) in the initial mobile phase.

-

Carefully pour the slurry into the column, allowing the stationary phase to settle into a uniform bed.

-

Add another layer of sand on top of the stationary phase.

-

-

Sample Loading:

-

Dissolve the crude this compound in a minimum amount of the mobile phase.

-

Carefully add the sample solution to the top of the column.

-

-

Elution:

-

Add the mobile phase to the top of the column and begin elution.

-

Collect fractions of the eluate in separate test tubes.

-

The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with different polarities.

-

-

Analysis and Collection:

-

Monitor the fractions using thin-layer chromatography (TLC) to identify those containing the pure this compound.

-

Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

-

Caption: Workflow for column chromatography.

| Technique | Stationary Phase | Mobile Phase (Typical) | Detection |

| Column Chromatography | Silica Gel or Alumina | Toluene/Ethyl Acetate gradient | Visual (colored band) |

| HPLC (Analytical) | C18 reversed-phase | Acetonitrile/Water or Methanol/Water with buffer | UV-Vis at λmax (approx. 447 nm) |

Analytical Characterization

The purity and identity of the synthesized and purified this compound can be confirmed by various analytical techniques.

| Property | Value |

| Molecular Formula | C₁₇H₁₉N₃O₂ |

| Molecular Weight | 297.35 g/mol |

| Melting Point | 135 °C |

| Appearance | Dark red powder |

| λmax (in ethanol) | 447 nm |

| pH Indicator Range | 4.5 (red) - 6.5 (yellow) |

Conclusion

This technical guide provides a detailed framework for the synthesis and purification of this compound. By following the outlined experimental protocols and leveraging the provided quantitative data and visual diagrams, researchers, scientists, and drug development professionals can reliably produce high-purity this compound for their specific applications. The choice of purification method will depend on the desired final purity and the scale of the synthesis. For general laboratory use, recrystallization offers a straightforward and effective method, while chromatographic techniques are suitable for achieving very high purity.

References

The Chemistry of Color: A Technical Guide to Ethyl Red's Mechanism as a pH Indicator

For Immediate Release

[City, State] – [Date] – This whitepaper provides a comprehensive technical overview of the core mechanism of action of ethyl red as a pH indicator. Addressed to researchers, scientists, and drug development professionals, this guide details the underlying chemical principles, quantitative data, and experimental protocols relevant to the application of this vital analytical tool.

Executive Summary

This compound, chemically known as 2-[4-(diethylamino)phenylazo]benzoic acid, is an azo dye widely employed in laboratory settings as a pH indicator. Its efficacy lies in a distinct and reversible color change from red in acidic conditions to yellow in neutral to alkaline environments.[1][2] This transition is governed by structural rearrangements at the molecular level, directly linked to the pH of the surrounding medium. This document elucidates this mechanism through an exploration of the compound's structure, its acid-base properties, and the resulting changes in its electronic configuration and visible light absorption.

Core Mechanism of Action

The functionality of this compound as a pH indicator is predicated on its nature as a weak acid.[1][2] The molecule possesses functional groups that can accept or donate protons depending on the hydrogen ion concentration in a solution. This process of protonation and deprotonation induces a significant change in the molecule's electronic structure, which in turn alters its interaction with light, resulting in the observed color change.[3]

The key functional groups involved in this transformation are the carboxylic acid group (-COOH) and the azo group (-N=N-). In acidic solutions, with a high concentration of hydrogen ions (H+), the molecule is fully protonated. As the pH increases and the solution becomes more basic, the carboxylic acid group deprotonates, forming a carboxylate ion (-COO-). This deprotonation event initiates a cascade of electronic shifts throughout the molecule's conjugated system, which includes the azo linkage and the aromatic rings. This alteration in the electronic distribution is the fundamental basis for the change in the wavelengths of light the molecule absorbs, and thus the color it appears to the human eye.

Structural Transformation

In its protonated (acidic) form, this compound exhibits a molecular structure that absorbs light in the blue-green region of the visible spectrum, causing the compound to appear red. Upon deprotonation in a more alkaline environment, the electronic resonance of the molecule shifts. This new configuration absorbs light at a shorter wavelength, in the violet-blue region, resulting in the observed yellow color. This equilibrium between the protonated and deprotonated forms is dynamic and reversible, allowing for the consistent indication of pH.

Below is a diagram illustrating the equilibrium between the acidic and basic forms of this compound.

References

An In-depth Technical Guide to the Spectroscopic Properties of Ethyl Red

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the absorption and emission characteristics of Ethyl Red, a synthetic azo dye. It details the compound's physicochemical properties, spectroscopic data, and the experimental protocols required for its analysis. This document is intended to serve as a technical resource for professionals utilizing this compound in research, diagnostics, and various laboratory applications.

Physicochemical and Spectroscopic Properties of this compound

This compound, chemically known as 2-[4-(Diethylamino)phenylazo]benzoic acid, is a versatile azo dye recognized for its use as a pH indicator.[1] Its properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| IUPAC Name | 2-[[4-(diethylamino)phenyl]diazenyl]benzoic acid | [1] |

| CAS Number | 76058-33-8 | [1][2] |

| Molecular Formula | C₁₇H₁₉N₃O₂ | [1][2] |

| Molecular Weight | 297.36 g/mol | [1][3] |

| Appearance | Dark red to purple powder | [1][4] |

| Melting Point | 133 - 137 °C | [3][4] |

| Solubility | Almost insoluble in water; slightly soluble in ethanol; soluble in benzene. |[2][5] |

Table 2: Spectroscopic Properties of this compound

| Parameter | Value | Conditions | Reference(s) |

|---|---|---|---|

| Absorption Maximum (λmax) | ~442 - 450 nm | Varies with solvent and pH. | [1][5][6] |

| 447 nm | Not specified | [2][5] | |

| ~450 nm | Alkaline conditions | [1] | |

| 450 ± 5 nm | 0.1M NaOH | [7] | |

| Molar Extinction Coefficient (ε) | Data not available in cited sources. | - | [8] |

| Emission Maximum (λem) | Data not readily available in cited sources. | - | |

| Fluorescence Quantum Yield (Φf) | Data not readily available in cited sources. | - |

| pH Indicator Range | pH 4.5 (Red) to pH 6.5 (Yellow) | Aqueous/Ethanolic solution |[1][2][7] |

Core Mechanism and Applications

This compound's primary application is as an acid-base indicator. The color change from red in acidic conditions (below pH 4.5) to yellow in basic conditions (above pH 6.2) is a result of structural changes due to protonation and deprotonation.[1][2] The carboxylic acid functional group's protonation state alters the electronic structure of the conjugated azo system, which in turn modifies its light absorption properties.[1]

Beyond its role as a pH indicator, this compound has been employed in specialized research, such as a probe to investigate light-driven proton translocation in isolated chloroplasts, where its spectral shifts correlate with changes in membrane energization.[9]

References

- 1. Buy this compound | 76058-33-8 [smolecule.com]

- 2. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. chemimpex.com [chemimpex.com]

- 4. fishersci.com [fishersci.com]

- 5. This compound | 76058-33-8 [chemicalbook.com]

- 6. Absorption [this compound] | AAT Bioquest [aatbio.com]

- 7. A18367.09 [thermofisher.com]

- 8. Extinction Coefficient [this compound] | AAT Bioquest [aatbio.com]

- 9. moleculardepot.com [moleculardepot.com]

The Solubility Profile of Ethyl Red: A Technical Guide for Researchers

An In-depth Guide to the Solubility of Ethyl Red in Various Solvents, Complete with Experimental Protocols for Quantitative Determination.

This technical guide provides a comprehensive overview of the solubility of this compound (2-[4-(diethylamino)phenylazo]benzoic acid), a common pH indicator. The information is tailored for researchers, scientists, and professionals in drug development who require an understanding of its solubility characteristics for various applications, from analytical chemistry to microbiology. This document compiles available solubility data and presents a detailed experimental protocol for its quantitative determination.

Overview of this compound

This compound is an azo dye recognized for its distinct color change from red at pH 4.5 to yellow at pH 6.5.[1][2] This property makes it a valuable indicator for acid-base titrations and for monitoring pH changes in various chemical and biological systems.[3] Its applications extend to optical materials, photoresists, and enzyme binding assays.[1][2] Structurally, it is a carboxylic acid, which influences its solubility behavior in different solvents.

Solubility of this compound

Data Presentation

The following table summarizes the known solubility of this compound in common solvents. The data is presented to facilitate easy comparison for experimental design.

| Solvent | Chemical Formula | Qualitative Solubility | Semi-Quantitative Solubility ( g/100 mL) | Citation(s) |

| Water | H₂O | Almost Insoluble | Not Reported | [1][2] |

| Ethanol (96%) | C₂H₅OH | Slightly Soluble / Soluble | ≥ 0.1 | [1][3][4][5][6][7][8] |

| Methanol / Water (1:1) | CH₃OH / H₂O | Soluble | 0.01 (as a 0.01% w/v solution) | [9][10][11][12] |

| Benzene | C₆H₆ | Soluble | Not Reported | [1][2] |

| Diethyl Ether | (C₂H₅)₂O | Soluble (for crystallization) | Not Reported | [1] |

| Toluene | C₇H₈ | Soluble (for crystallization) | Not Reported | [1] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data for this compound in a specific solvent, the following experimental protocol using UV-Vis spectrophotometry is recommended. This method is based on creating a calibration curve to determine the concentration of a saturated solution.

Materials and Equipment

-

This compound powder

-

Solvent of interest (e.g., ethanol, acetone, etc.)

-

UV-Vis Spectrophotometer

-

Analytical balance

-

Volumetric flasks (various sizes)

-

Pipettes (various sizes)

-

Cuvettes

-

Magnetic stirrer and stir bars

-

Syringe filters (0.45 µm)

-

Vials with screw caps

-

Constant temperature shaker or water bath

Experimental Workflow Diagram

Step-by-Step Methodology

Part 1: Preparation of Calibration Curve

-

Determine the Wavelength of Maximum Absorbance (λmax):

-

Prepare a dilute solution of this compound in the chosen solvent.

-

Scan the solution using the UV-Vis spectrophotometer to find the wavelength at which absorbance is highest. This λmax will be used for all subsequent measurements.

-

-

Prepare a Stock Solution:

-

Accurately weigh a known mass of this compound powder.

-

Dissolve it in a known volume of the solvent in a volumetric flask to create a stock solution of a precise concentration.

-

-

Prepare Standard Solutions:

-

Perform a series of serial dilutions from the stock solution to create at least five standard solutions of decreasing, known concentrations.

-

-

Measure Absorbance of Standards:

-

Using the spectrophotometer set at the predetermined λmax, measure the absorbance of a blank (the pure solvent).

-

Measure the absorbance of each of the standard solutions.

-

-

Generate the Calibration Curve:

-

Plot the absorbance of the standard solutions on the y-axis against their corresponding concentrations on the x-axis.

-

Perform a linear regression to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). The R² value should be close to 1, indicating a good linear fit.

-

Part 2: Analysis of Saturated Solution

-

Prepare a Supersaturated Solution:

-

Add an excess amount of this compound powder to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.

-

-

Equilibration:

-

Seal the vial and place it in a constant temperature shaker or water bath (e.g., at 25 °C).

-

Allow the mixture to equilibrate for 24 to 48 hours. This ensures that the maximum amount of solute has dissolved.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully draw a sample of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

-

-

Measure Absorbance of Saturated Solution:

-

Measure the absorbance of the clear, saturated solution at the λmax.

-

If the absorbance is too high (i.e., outside the linear range of the calibration curve), dilute the saturated solution by a known factor with the solvent and re-measure the absorbance.

-

Part 3: Calculation of Solubility

-

Determine the Concentration:

-

Using the equation from the calibration curve (y = mx + c), where 'y' is the measured absorbance, solve for 'x' to find the concentration of the (potentially diluted) saturated solution.

-

-

Calculate the Final Solubility:

-

If the saturated solution was diluted, multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution.

-

This concentration represents the solubility of this compound in the chosen solvent at the specified temperature. Express the result in appropriate units, such as g/L or mol/L.

-

Signaling Pathways

This compound is primarily utilized as a pH indicator and is not typically associated with specific biological signaling pathways in the context of drug development research. Its mechanism of action is based on a change in its molecular structure in response to varying hydrogen ion concentrations, which in turn alters its light absorption properties.

Conclusion

This technical guide provides a summary of the known solubility of this compound and a detailed, practical protocol for its quantitative determination. By following the outlined experimental procedure, researchers can accurately determine the solubility of this compound in various solvents, enabling its effective use in a wide range of scientific applications. The provided workflow and data serve as a valuable resource for laboratory professionals requiring precise solubility information for this versatile pH indicator.

References

- 1. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. This compound | 76058-33-8 [chemicalbook.com]

- 3. gspchem.com [gspchem.com]

- 4. This compound, 100 g, CAS No. 76058-33-8 | pH Indicators | Indicators and Dyes | Inorganic & Analytical Reagents | Chemicals | Carl ROTH - Austria [carlroth.com]

- 5. This compound, 100 g, CAS No. 76058-33-8 | pH Indicators | Indicators and Dyes | Inorganic & Analytical Reagents | Chemicals | Carl ROTH - International [carlroth.com]

- 6. This compound, 100 g, CAS No. 76058-33-8 | pH Indicators | Indicators and Dyes | Inorganic & Analytical Reagents | Chemicals | Carl ROTH - Poland [carlroth.com]

- 7. This compound, 100 g, CAS No. 76058-33-8 | pH Indicators | Indicators and Dyes | Inorganic & Analytical Reagents | Chemicals | Carl ROTH - France [carlroth.com]

- 8. This compound, 100 g, CAS No. 76058-33-8 | pH Indicators | Indicators and Dyes | Inorganic & Analytical Reagents | Chemicals | Carl ROTH - Germany [carlroth.com]

- 9. This compound 0.01% in 50% Methanol – 100mL - Laboratory Disposable Products [labdisposable.com]

- 10. chemicalworlds.com [chemicalworlds.com]

- 11. dawnscientific.com [dawnscientific.com]

- 12. bphchem.com [bphchem.com]

ethyl red CAS number and molecular weight

An In-depth Technical Guide to Ethyl Red: Properties and Identification

This guide provides essential technical information regarding the chemical compound this compound, with a focus on its Chemical Abstracts Service (CAS) number and molecular weight. This information is critical for researchers, scientists, and professionals in drug development for accurate identification, procurement, and application in experimental protocols.

Quantitative Data Summary

For clarity and ease of comparison, the key quantitative identifiers for this compound are summarized in the table below.

| Property | Value |

| CAS Number | 76058-33-8[1][2][3][4][5][6] |

| Molecular Weight | 297.36 g/mol [1][2][5] |

| 297.35 g/mol [3][4][6] | |

| Molecular Formula | C₁₇H₁₉N₃O₂[1][3][5] |

Experimental Protocols

The determination of the molecular weight of a compound like this compound is typically achieved through mass spectrometry. A standard experimental protocol would involve the following steps:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

-

Ionization: The sample solution is introduced into the mass spectrometer, where it is ionized. Common ionization techniques for a molecule of this nature include Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Mass Analysis: The ionized molecules are then passed through a mass analyzer (e.g., quadrupole, time-of-flight). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum.

-

Data Interpretation: The peak in the mass spectrum with the highest m/z value typically corresponds to the molecular ion, from which the molecular weight is determined.

Logical Relationship Diagram

The following diagram illustrates the relationship between the common name of the compound and its fundamental chemical identifiers.

Caption: Relationship between this compound and its key identifiers.

References

An In-Depth Technical Guide to the Theoretical Principles of Ethyl Red as a pH Indicator

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core theoretical principles underpinning the function of ethyl red as a pH indicator. It details the fundamental chemistry, quantitative optical properties, and a detailed experimental protocol for the characterization of its acid-base equilibrium.

Core Theoretical Principles

This compound, chemically known as 2-(4-diethylaminophenylazo)benzoic acid, is a synthetic azo dye that functions as a weak acid in aqueous solutions.[1] Its utility as a pH indicator is rooted in the principles of acid-base chemistry, where the molecule undergoes a reversible protonation and deprotonation, leading to a distinct and observable color change.[2]

Acid-Base Equilibrium

The function of this compound as a pH indicator is governed by an equilibrium between its protonated (acidic) form, denoted as HIn, and its deprotonated (conjugate base) form, denoted as In⁻. This equilibrium can be represented by the following reaction:

HIn (aq) + H₂O (l) ⇌ H₃O⁺ (aq) + In⁻ (aq) (Red)(Yellow)

In acidic solutions, a high concentration of hydronium ions (H₃O⁺) shifts the equilibrium to the left, favoring the protonated, red-colored HIn form. Conversely, in basic solutions, hydroxide ions (OH⁻) neutralize H₃O⁺, shifting the equilibrium to the right and favoring the deprotonated, yellow-colored In⁻ form.

The Henderson-Hasselbalch Equation and pKa

The relationship between the pH of the solution, the acid dissociation constant (pKa) of the indicator, and the ratio of the two colored forms is described by the Henderson-Hasselbalch equation:

pH = pKa + log₁₀ ( [In⁻] / [HIn] )

This equation illustrates that the pH at which the concentrations of the acidic and basic forms are equal ([In⁻]/[HIn] = 1) is the pKa of the indicator. At this pH, the indicator exhibits an intermediate color (orange). The visible color change of the indicator occurs over a pH range, typically centered around the pKa value.

Structural Basis for Color Change

The color of this compound arises from its extensive system of conjugated pi electrons, primarily within the azobenzene chromophore. The protonation state of the molecule directly influences the electronic structure of this chromophore.

-

Acidic Form (HIn, Red): In the protonated state, the electron distribution across the azo group (-N=N-) and the associated phenyl rings results in the absorption of light in the blue-green region of the visible spectrum, causing the compound to appear red. The absorption maximum (λmax) for this form is in the range of 525-529 nm.[3]

-

Basic Form (In⁻, Yellow): Upon deprotonation of the carboxylic acid group, the electron density within the molecule is redistributed. This alteration of the chromophore's electronic structure shifts the light absorption to a shorter wavelength. The molecule now absorbs light in the violet-blue region of the spectrum, causing it to appear yellow. The absorption maximum (λmax) for this form is between 448-452 nm.[3]

This tautomeric shift between two forms with different absorption spectra is the fundamental mechanism behind its function as a pH indicator.

Quantitative Data Summary

The key quantitative parameters defining the pH-indicating properties of this compound are summarized in the table below.

| Parameter | Acidic Form (HIn) | Basic Form (In⁻) | Reference(s) |

| Color | Red | Yellow | [2] |

| pH Transition Range | \multicolumn{2}{c | }{4.4 – 6.5} | [2][4] |

| pKa | \multicolumn{2}{c | }{5.42 (at 25°C)} | [4] |

| λmax (Wavelength of Maximum Absorbance) | 525 – 529 nm | 448 – 452 nm | [3] |

Visualization of Equilibrium

The logical relationship of the acid-base equilibrium for this compound is depicted below. The diagram illustrates how the relative concentrations of the red acidic form and the yellow basic form are dictated by the solution's pH.

Experimental Protocol: Spectrophotometric Determination of pKa

This protocol outlines the methodology for determining the pKa of this compound using UV-Visible spectrophotometry. This method relies on measuring the absorbance of this compound solutions at various known pH values.

Materials and Reagents

-

This compound Indicator

-

Ethanol (95% or absolute)

-

UV-Vis Spectrophotometer

-

Calibrated pH meter

-

Buffer solutions (e.g., acetate, phosphate) covering a pH range from 3.5 to 7.5 in 0.5 pH unit increments.

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (NaOH), 0.1 M

-

Volumetric flasks, pipettes, and cuvettes

Procedure

-

Preparation of Stock Solution:

-

Accurately weigh approximately 10 mg of this compound powder.

-

Dissolve the powder in a small amount of ethanol and dilute to 100 mL in a volumetric flask with deionized water. This creates a ~100 mg/L stock solution.

-

-

Determination of λmax for Acidic and Basic Forms:

-

Acidic (HIn) Form: Pipette 1 mL of the this compound stock solution into a 50 mL volumetric flask. Add 5 mL of 0.1 M HCl and dilute to the mark with deionized water. This ensures the indicator is fully protonated.

-

Basic (In⁻) Form: Pipette 1 mL of the this compound stock solution into a second 50 mL volumetric flask. Add 5 mL of 0.1 M NaOH and dilute to the mark with deionized water. This ensures the indicator is fully deprotonated.

-

Using the spectrophotometer, scan the absorbance of the acidic solution from 350 nm to 700 nm to determine its λmax (expected ~525-529 nm).

-

Similarly, scan the absorbance of the basic solution to determine its λmax (expected ~448-452 nm).

-

-

Preparation of Test Solutions:

-

Label a series of 50 mL volumetric flasks corresponding to each buffer pH.

-

Into each flask, pipette 25 mL of the corresponding buffer solution.

-

Accurately pipette 1 mL of the this compound stock solution into each flask.

-

Dilute each solution to the 50 mL mark with deionized water and mix thoroughly.

-

Measure and record the final pH of each solution using the calibrated pH meter.

-

-

Absorbance Measurements:

-

Set the spectrophotometer to the λmax determined for the basic form (In⁻).

-

Measure the absorbance of each buffered test solution, as well as the fully acidic and fully basic solutions prepared in step 2. Use a cuvette containing the corresponding buffer solution (without indicator) as a blank for each measurement.

-

Data Analysis and pKa Determination

-

Tabulate Data: Create a table with the final pH of each solution and its corresponding absorbance at the λmax of the basic form.

-

Plot the Data: Generate a graph of Absorbance versus pH. This will produce a sigmoidal titration curve.

-

Calculate pKa: The pKa can be determined from the Henderson-Hasselbalch equation rearranged as:

pKa = pH - log₁₀ ( (A - A_acid) / (A_base - A) )

Where:

-

A is the absorbance of a given buffered solution.

-

A_acid is the absorbance of the fully acidic solution (HIn).

-

A_base is the absorbance of the fully basic solution (In⁻).

Calculate the pKa for each buffered solution in the transition range and determine the average value. Alternatively, the pKa is the pH value at the inflection point of the sigmoidal curve, which corresponds to the pH where the absorbance is exactly halfway between A_acid and A_base.

-

This comprehensive approach provides a robust framework for understanding and experimentally verifying the theoretical principles that govern this compound's function as a pH indicator, making it a valuable tool in various scientific applications.

References

Methodological & Application

Ethyl Red: Application Notes and Protocols for pH Indication in Titration

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl red is a versatile pH indicator used in a variety of laboratory and industrial applications, including analytical chemistry, biochemical research, and environmental monitoring.[1] Its distinct color transition within a specific pH range makes it a valuable tool for determining the endpoint of acid-base titrations. These application notes provide detailed information on the properties of this compound, protocols for its use as a pH indicator in titrations, and its potential applications in drug development.

Physicochemical Properties and Specifications

This compound, also known as 4-(Diethylamino)azobenzene-2'-carboxylic acid, is an azo dye with the following properties:[1][2]

| Property | Value | Reference |

| Chemical Formula | C₁₇H₁₉N₃O₂ | [1] |

| Molecular Weight | 297.36 g/mol | [1] |

| Appearance | Dark red to maroon powder | [1] |

| Melting Point | 133 - 137 °C | [1] |

| CAS Number | 76058-33-8 | [1] |

| pH Range | 4.5 - 6.5 | [3] |

| Color Transition | Red (acidic) to Yellow (basic) | [3] |

Mechanism of Action as a pH Indicator

Like other pH indicators, this compound is a weak acid where the undissociated form (HIn) and the dissociated form (In⁻) exhibit different colors. The equilibrium between these two forms is dependent on the hydrogen ion concentration (pH) of the solution.

HIn (Red) ⇌ H⁺ + In⁻ (Yellow)

In acidic solutions (pH < 4.5), the equilibrium lies to the left, and the solution appears red. In basic solutions (pH > 6.5), the equilibrium shifts to the right, and the solution appears yellow. Within the pH range of 4.5 to 6.5, the solution will exhibit a gradual color change from red to orange to yellow, with the endpoint of the titration typically taken as the first persistent orange hue.

Preparation of this compound Indicator Solution

Two common protocols for the preparation of this compound indicator solution are provided below. The choice of solvent may depend on the specific titration being performed.

Protocol 1: Ethanolic Solution

| Step | Instruction |

| 1 | Weigh out 0.1 g of this compound powder. |

| 2 | Dissolve the powder in 100 mL of 96% ethanol. |

| 3 | Stir until the this compound is completely dissolved. |

| 4 | Store the solution in a tightly sealed, light-resistant bottle at room temperature. |

Protocol 2: Aqueous-Methanol Solution

| Step | Instruction |

| 1 | Weigh out 0.1 g of this compound powder. |

| 2 | Dissolve the powder in 50 mL of methanol. |

| 3 | Once dissolved, add 50 mL of deionized water. |

| 4 | Mix thoroughly. |

| 5 | Store the solution in a tightly sealed, light-resistant bottle at room temperature. |

Experimental Protocol: Acid-Base Titration Using this compound

This protocol outlines the general steps for performing an acid-base titration using this compound as the indicator.

Materials:

-

Analyte solution (acid or base of unknown concentration)

-

Titrant solution (standardized base or acid of known concentration)

-

This compound indicator solution

-

Burette

-

Pipette

-

Erlenmeyer flask

-

Magnetic stirrer and stir bar (optional)

-

White background (for easy color observation)

Procedure:

-

Rinse the burette with a small amount of the titrant solution and then fill it, ensuring no air bubbles are present in the tip. Record the initial volume.

-

Pipette a known volume of the analyte solution into an Erlenmeyer flask.

-

Add 2-3 drops of the this compound indicator solution to the analyte. The solution should turn red if the analyte is acidic or yellow if it is basic (and a strong acid is the titrant).

-

Place the Erlenmeyer flask on a white background under the burette. If using a magnetic stirrer, add the stir bar and begin gentle stirring.

-

Slowly add the titrant from the burette to the analyte, swirling the flask continuously.

-

As the endpoint is approached, the color of the solution will begin to change more slowly. Add the titrant drop by drop at this stage.

-

The endpoint is reached when a single drop of the titrant causes a persistent color change from red to orange-yellow (for an acid analyte) or yellow to orange-red (for a basic analyte).

-

Record the final volume of the titrant from the burette.

-

Repeat the titration at least two more times to ensure reproducibility.

Calculation of Analyte Concentration:

The concentration of the analyte can be calculated using the following formula:

M₁V₁ = M₂V₂

Where:

-

M₁ = Molarity of the titrant

-

V₁ = Volume of the titrant used

-

M₂ = Molarity of the analyte

-

V₂ = Volume of the analyte used

Applications in Drug Development

Titration is a fundamental analytical technique in the pharmaceutical industry for the quantitative analysis of active pharmaceutical ingredients (APIs) and raw materials.[4] this compound, with its pH range of 4.5-6.5, is particularly suitable for the titration of weak bases with strong acids, or weak acids with strong bases where the equivalence point falls within this range.

Potential Applications:

-

Assay of APIs: this compound can be used as an indicator in the titration of APIs containing weakly acidic or basic functional groups. For example, the titration of a weakly basic amine group in a drug molecule with a strong acid like hydrochloric acid.

-

Determination of pKa: The pKa of a drug substance is a critical parameter influencing its absorption, distribution, metabolism, and excretion (ADME) properties.[5] While potentiometric titration is the gold standard, visual indicators like this compound can be used for preliminary estimations or in educational settings to demonstrate the concept of pKa determination.

-

Non-Aqueous Titrations: Many pharmaceutical compounds are not soluble in water. In such cases, non-aqueous titrations are employed.[1][3] While specific data for this compound is limited, indicators with similar properties are used in these titrations. This compound's solubility in ethanol suggests its potential use in non-aqueous systems.

Illustrative Performance Data:

The following table provides illustrative data on the performance of this compound in the titration of a hypothetical weakly basic drug substance (API-NH₂) with 0.1 M HCl.

| Parameter | Trial 1 | Trial 2 | Trial 3 |

| Initial Burette Reading (mL) | 0.00 | 15.10 | 30.25 |

| Final Burette Reading (mL) | 15.12 | 30.24 | 45.41 |

| Volume of Titrant Used (mL) | 15.12 | 15.14 | 15.16 |

| Calculated Molarity of API-NH₂ | 0.1008 M | 0.1009 M | 0.1011 M |

| Mean Molarity | \multicolumn{3}{c | }{0.1009 M} | |

| Standard Deviation | \multicolumn{3}{c | }{0.00015 M} | |

| Relative Standard Deviation | \multicolumn{3}{c | }{0.15%} |

This data is for illustrative purposes only and does not represent actual experimental results.

Visualizations

Caption: Experimental workflow for a typical acid-base titration using this compound indicator.

Caption: Chemical equilibrium of this compound indicator showing its color change with pH.

References

Application Notes: Ethyl Red Staining for Microscopy

Introduction

Ethyl Red is a versatile pH indicator dye that exhibits a distinct color change from yellow to red as the pH transitions from acidic to neutral.[1] This property makes it a valuable tool for various laboratory applications, including monitoring pH changes in solutions and as a potential vital stain in microscopy to visualize acidic compartments within live cells.[1][2] As a vital stain, it can penetrate the cell membrane of living cells without causing immediate harm, allowing for the study of dynamic cellular processes.[2] Its ability to respond to pH gradients makes it particularly useful for identifying and labeling acidic organelles, such as lysosomes.[3][4][5]

These application notes provide a detailed protocol for using this compound as a vital stain for the microscopic visualization of acidic organelles in live cultured cells. The protocol is adapted from established methods for similar pH-sensitive vital dyes, such as Neutral Red.[6][7]

Data Presentation

The following table summarizes the key properties and recommended conditions for this compound and a related, commonly used vital dye, Neutral Red.

| Parameter | This compound | Neutral Red |

| CAS Number | 76058-33-8 | 553-24-2[8] |

| Molecular Weight | 297.4 g/mol | 288.78 g/mol |

| pH Indicator Range | Acidic (Yellow) to Neutral (Red)[1] | pH 6.8 (Red) to 8.0 (Yellow) |

| Application | pH Indicator, Vital Stain[1] | Vital Stain, Lysosome Stain[8] |

| Stock Solution Conc. | 1 mg/mL in Ethanol or DMSO | 1 mg/mL in Ethanol or Water |

| Working Conc. | 1-10 µg/mL | 1-5 µg/mL |

| Incubation Time | 15-30 minutes | 5-30 minutes[6][7] |

| Excitation (max) | ~520 nm (in acidic environment) | ~530 nm |

| Emission (max) | ~600 nm (in acidic environment) | ~645 nm |

| Storage | Powder at -20°C | Room Temperature |

Experimental Protocols

Preparation of Reagents

a. This compound Stock Solution (1 mg/mL)

-

Materials:

-

This compound powder (Biotechnology grade)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or 100% Ethanol

-

Microcentrifuge tubes

-

-

Procedure:

-

Weigh out 1 mg of this compound powder and place it in a microcentrifuge tube.

-

Add 1 mL of DMSO or 100% Ethanol to the tube.

-

Vortex thoroughly until the dye is completely dissolved.

-

Store the stock solution at -20°C, protected from light.

-

b. This compound Working Solution (1-10 µg/mL)

-

Materials:

-

This compound Stock Solution (1 mg/mL)

-

Phosphate-Buffered Saline (PBS) or cell culture medium

-

-

Procedure:

-

On the day of the experiment, thaw the this compound stock solution at room temperature.

-

Dilute the stock solution in pre-warmed (37°C) PBS or serum-free cell culture medium to the desired final concentration (e.g., for a 5 µg/mL solution, add 5 µL of the 1 mg/mL stock to 995 µL of medium).

-

It is recommended to test a range of concentrations to determine the optimal staining for your specific cell type and experimental conditions.

-

Live Cell Staining Protocol

This protocol is designed for adherent cells cultured in chambered cover glasses or multi-well plates.

-

Materials:

-

Cultured adherent cells

-

This compound Working Solution

-

Pre-warmed cell culture medium

-

Fluorescence microscope with appropriate filter sets

-

-

Procedure:

-

Grow cells on a suitable imaging vessel (e.g., glass-bottom dish) to the desired confluency.

-

Remove the culture medium from the cells.

-

Gently wash the cells once with pre-warmed PBS.

-

Add the pre-warmed this compound Working Solution to the cells, ensuring the entire cell monolayer is covered.

-

Incubate the cells at 37°C in a CO2 incubator for 15-30 minutes. The optimal incubation time may vary depending on the cell type.

-

After incubation, remove the staining solution.

-

Wash the cells twice with pre-warmed PBS or culture medium to remove excess dye.

-

Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.

-

Proceed with imaging immediately.

-

Microscopy and Image Acquisition

-

Microscope Setup:

-

Use a fluorescence microscope equipped with a filter set appropriate for detecting red fluorescence (e.g., TRITC or Texas Red filter cube).

-

Excite the sample at ~520-540 nm and collect the emission at ~590-650 nm.

-

-

Image Acquisition:

-

Bring the cells into focus using brightfield or phase-contrast microscopy.

-

Switch to the fluorescence channel to visualize the stained acidic organelles.

-

Capture images using a sensitive camera. Live cells are susceptible to phototoxicity, so minimize exposure time and light intensity.

-

Expected Results

Upon successful staining, acidic organelles such as lysosomes will accumulate the this compound dye and appear as bright red puncta within the cytoplasm of the cells. The nucleus and the rest of the cytoplasm should exhibit minimal background fluorescence.

Mandatory Visualizations

Experimental Workflow Diagram

Caption: Figure 1. Experimental Workflow for this compound Staining of Live Cells.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Vital Red Dye|Blood Volume Research|CAS 574-65-2 [benchchem.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. researchgate.net [researchgate.net]

- 5. Dying to see what’s inside: Staining organelles | Proteintech Group [ptglab.com]

- 6. qualitybiological.com [qualitybiological.com]

- 7. reprocell.com [reprocell.com]

- 8. Neutral red - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for the Preparation of Ethyl Red Indicator Solution

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the preparation and use of Ethyl Red as a pH indicator. This compound is a synthetic azo dye valuable in various laboratory settings, including titrations, biochemical assays, and monitoring pH-dependent reactions.[1][2][3][4] Its distinct color change from red in acidic conditions to yellow in basic conditions allows for the visual determination of a solution's pH.[1][2][5]

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below. This information is crucial for accurate preparation and safe handling of the indicator.

| Property | Value | References |

| Chemical Name | 2-[4-(Diethylamino)phenylazo]benzoic acid | [1][2][5] |

| CAS Number | 76058-33-8 | [1][3][6] |

| Molecular Formula | C₁₇H₁₉N₃O₂ | [1][2][3] |

| Molecular Weight | 297.36 g/mol | [1][2][3] |

| Appearance | Dark red to maroon powder | [2][3] |

| Melting Point | 133 - 137 °C | [3][5] |

| pH Transition Range | pH 4.4 - 6.2 | [5][6] |

| Color Change | Red (acidic) to Yellow (basic) | [1][2][5][6] |

| Solubility | Slightly soluble in ethanol; almost insoluble in water | [1][6] |

| Maximum Absorption (λmax) | 447 nm | [5][6] |

Experimental Protocol: Preparation of 0.1% (w/v) this compound Indicator Solution in Ethanol

This protocol details the standard procedure for preparing a 0.1% (w/v) solution of this compound in ethanol, a common concentration for use as a pH indicator.

2.1 Materials and Reagents

-

This compound powder (C₁₇H₁₉N₃O₂)

-

Ethanol (C₂H₅OH), 96% or absolute

-

Volumetric flask, 100 mL, Class A

-

Analytical balance (readable to 0.1 mg)

-

Weighing paper or boat

-

Spatula

-

Funnel

-

Beaker, 50 mL

-

Wash bottle with distilled or deionized water

-

Storage bottle (amber glass)

2.2 Safety Precautions

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.

-

Handle this compound powder in a well-ventilated area or a fume hood to avoid inhalation.

-

Ethanol is flammable; keep it away from open flames and heat sources.

-

Consult the Safety Data Sheet (SDS) for this compound and ethanol before starting the procedure.

2.3 Step-by-Step Procedure

-

Weighing the this compound:

-

Place a clean, dry weighing boat on the analytical balance and tare the balance to zero.

-

Carefully weigh out 0.1 g of this compound powder using a spatula.

-

-

Dissolving the Indicator:

-

Place a funnel into the neck of the 100 mL volumetric flask.

-

Carefully transfer the weighed this compound powder through the funnel into the flask. Tap the funnel gently to ensure all the powder is transferred.

-

Rinse the weighing boat and funnel with small aliquots of 96% ethanol, collecting the rinsings in the volumetric flask to ensure a quantitative transfer.

-

Add approximately 70-80 mL of 96% ethanol to the volumetric flask.[7]

-

-

Ensuring Complete Dissolution:

-

Stopper the volumetric flask and swirl it gently until all the this compound powder has completely dissolved. A magnetic stirrer can be used for more efficient mixing. The solution should be clear.[4]

-

-

Final Dilution:

-

Once the solid is fully dissolved, carefully add 96% ethanol to the volumetric flask until the bottom of the meniscus reaches the 100 mL calibration mark.

-

Stopper the flask and invert it several times (10-15 times) to ensure the solution is homogeneous.

-

-

Storage:

-

Transfer the prepared indicator solution to a clearly labeled amber glass bottle.

-

The label should include the name of the solution (0.1% this compound Indicator), the solvent (96% Ethanol), the preparation date, and the initials of the preparer.

-

Store the solution at room temperature, protected from light.[3][8]

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the protocol for preparing the this compound indicator solution.

Caption: Workflow for preparing this compound indicator solution.

References

- 1. CAS 76058-33-8: this compound | CymitQuimica [cymitquimica.com]

- 2. Buy this compound | 76058-33-8 [smolecule.com]

- 3. chemimpex.com [chemimpex.com]

- 4. gspchem.com [gspchem.com]

- 5. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. This compound | 76058-33-8 [chemicalbook.com]

- 7. This compound, 100 g, CAS No. 76058-33-8 | pH Indicators | Indicators and Dyes | Inorganic & Analytical Reagents | Chemicals | Carl ROTH - International [carlroth.com]

- 8. pharmacopeia.cn [pharmacopeia.cn]

Application Notes and Protocols for Ethyl Red in Microbiological Culture Media

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl red is a pH indicator that undergoes a distinct color change within a specific pH range, making it a potentially useful tool in microbiological culture media for visualizing changes in acidity resulting from microbial metabolism. While less commonly cited in microbiological literature than its counterpart, mthis compound, the properties of this compound suggest its applicability in monitoring fermentation processes and differentiating microorganisms based on their metabolic byproducts. These notes provide a summary of this compound's characteristics and a general protocol for its application in a laboratory setting.

Physicochemical Properties and Data

This compound's utility as a pH indicator is defined by its transition range and corresponding color change. This information is crucial for designing experiments and interpreting results.

| Property | Value | References |

| Chemical Name | 2-(4-(diethylamino)phenyl)azo)benzoic acid | [1] |

| pH Transition Range | 4.5 – 6.5 | [2][3] |

| Color in Acidic pH (<4.5) | Red | [1][3] |

| Color in Neutral/Alkaline pH (>6.5) | Yellow | [1][3] |

Principle of Action in Culture Media

In a culture medium containing a fermentable carbohydrate, microorganisms that produce acidic end products will lower the pH of the medium. If this compound is incorporated into this medium, this drop in pH below 6.5 will cause the indicator to change color from yellow to red. The intensity of the red color can provide a qualitative indication of the extent of acid production. This principle can be used to differentiate between strong acid producers, weak acid producers, and non-fermenters.

Experimental Protocols

The following are general protocols for the preparation of an this compound indicator solution and its incorporation into a basal fermentation broth. These should be adapted based on the specific microorganisms and research questions.

Preparation of this compound Stock Solution (0.1% w/v)

Materials:

-

This compound powder

-

95% Ethanol

-

Sterile distilled water

-

Sterile filter (0.22 µm pore size)

-

Sterile storage bottle

Procedure:

-

Weigh 0.1 g of this compound powder and transfer it to a sterile container.

-

Add 60 mL of 95% ethanol and dissolve the powder completely.

-

Add 40 mL of sterile distilled water to bring the total volume to 100 mL.

-

Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile storage bottle.

-

Store the stock solution at 4°C in the dark.

Preparation of this compound Fermentation Broth

Materials:

-

Basal fermentation broth medium (e.g., Peptone water with a specific carbohydrate)

-

Prepared 0.1% this compound stock solution

-

Autoclave

-

Sterile culture tubes

Procedure:

-

Prepare the basal fermentation broth according to the manufacturer's instructions or a standard laboratory recipe. A typical basal medium might contain peptone (10 g/L) and a fermentable carbohydrate like glucose (5-10 g/L).

-

Autoclave the basal medium at 121°C for 15 minutes.

-

Allow the medium to cool to approximately 45-50°C.

-

Aseptically add the sterile this compound stock solution to the cooled medium to a final concentration of 0.002% (e.g., add 2 mL of the 0.1% stock solution per 100 mL of medium).

-

Mix gently to ensure even distribution of the indicator.

-

Aseptically dispense the this compound fermentation broth into sterile culture tubes.

-

The final medium should be a yellowish color.

Inoculation and Incubation

Procedure:

-

Inoculate the this compound fermentation broth with a pure culture of the test microorganism.

-

Include an uninoculated control tube to serve as a negative control.

-

Incubate the tubes at the optimal temperature for the test microorganism for 24-48 hours, or longer if necessary.

Interpretation of Results

-

Positive (Acid Production): The medium changes color from yellow to red. This indicates that the microorganism has fermented the carbohydrate and produced sufficient acidic byproducts to lower the pH to 4.5 or below.

-

Negative (No or Weak Acid Production): The medium remains yellow. This indicates that the carbohydrate was not fermented or that the end products were not sufficiently acidic to cause a color change.

Diagrams

Experimental Workflow

Caption: Workflow for preparing and using this compound fermentation broth.

Logical Relationship for Result Interpretation

Caption: Logic of interpreting color changes in this compound media.

Comparison with Mthis compound

It is important to distinguish this compound from the more commonly used mthis compound, as their properties and applications differ.

| Feature | This compound | Mthis compound |

| pH Transition Range | 4.5 - 6.5[2][3] | 4.4 - 6.2 |

| Color Change (Acid to Base) | Red to Yellow[1][3] | Red to Yellow |

| Primary Application | General pH indicator for fermentation | Mthis compound (MR) test for mixed acid fermentation in Enterobacteriaceae[4][5] |

Applications and Future Directions

While specific, validated protocols for this compound in microbiology are not as prevalent in the literature as for other indicators, its properties make it a candidate for:

-

Screening for acid-producing microorganisms: Useful in primary screens of environmental isolates or mutant libraries.

-

Quality control of fermentation processes: Visual monitoring of pH in industrial fermentations.

-

Educational demonstrations: A clear visual indicator for teaching basic microbiology and biochemistry principles.

Further research is needed to validate the use of this compound in specific diagnostic media and to correlate its color changes with the production of specific metabolic end products by a wider range of microorganisms.

References

- 1. chemimpex.com [chemimpex.com]

- 2. dalynn.com [dalynn.com]

- 3. Visualization of enzyme-catalyzed reactions using pH indicators: rapid screening of hydrolase libraries and estimation of the enantioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. microbiologyinfo.com [microbiologyinfo.com]

- 5. Mthis compound (MR) Test: Principle, Procedure, and Results • Microbe Online [microbeonline.com]

Application Notes and Protocols for Quantitative Analysis Using Ethyl Red Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the quantitative analysis of chemical and biological samples using ethyl red spectroscopy. This compound, a versatile pH indicator dye, offers a simple and effective method for quantification based on its distinct colorimetric changes in response to pH variations. This document outlines the fundamental principles, detailed experimental protocols, and data presentation for accurate and reproducible results.

Introduction to this compound Spectroscopy

This compound is an azo dye that functions as a pH indicator, exhibiting a distinct color change from red in acidic solutions to yellow in basic solutions.[1][2] This property is attributed to changes in its molecular structure and, consequently, its light absorption characteristics in the visible spectrum. The quantitative analysis of substances using this compound relies on the Beer-Lambert law, which establishes a linear relationship between the absorbance of light and the concentration of the absorbing species.[3][4] By measuring the absorbance of this compound at a specific wavelength, typically its absorption maximum, the concentration of a substance that influences the pH of the solution can be determined.

Key Properties of this compound:

| Property | Value | Reference |

| Molecular Weight | 297.36 g/mol | [2][5] |

| Absorption Maximum (λmax) | pH 4.2: 448–452 nm; pH 6.5: 525-529 nm | [1] |

| Alternate Reported λmax | 442 nm | [5] |

| Transition Range | pH 4.2 – 6.5 (Red to Yellow) | [1] |

Applications in Research and Drug Development

The spectroscopic properties of this compound make it a valuable tool in various scientific and industrial applications:

-

pH Determination: Direct and precise measurement of pH in aqueous solutions.[2]

-

Acid-Base Titrations: Visual endpoint determination in titrations.

-

Enzyme Assays: Monitoring enzyme activity that involves a change in pH.[1]

-

Drug Formulation: Assessing the pH of drug formulations to ensure stability and efficacy.

-

High-Throughput Screening: Adaptable for screening large numbers of compounds that may alter pH.[6]

Experimental Protocols

Preparation of a Standard this compound Solution

This protocol describes the preparation of a stock solution of this compound, which can be diluted to create working solutions for various applications.

Materials:

-

This compound powder (Biotechnology grade)

-

Ethanol (95% or absolute)

-

Distilled or deionized water

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Accurately weigh a precise amount of this compound powder.

-

Dissolve the powder in a small volume of ethanol. This compound has good solubility in ethanol.[1]

-

Transfer the dissolved this compound to a volumetric flask of the desired final volume.

-

Add distilled or deionized water to the mark and mix thoroughly to ensure a homogenous solution.

-

Store the stock solution in a dark, well-sealed container at room temperature.[2]

Generating a Standard Curve for pH Measurement

This protocol outlines the steps to create a standard curve that correlates the absorbance of this compound with known pH values. This is essential for determining the pH of unknown samples.

Materials:

-

This compound working solution (diluted from stock)

-

Buffer solutions of known pH values (e.g., pH 4.0, 5.0, 6.0, 7.0)

-

UV-Vis Spectrophotometer

-

Cuvettes

Procedure:

-

Prepare a series of solutions by adding a fixed amount of the this compound working solution to each of the standard buffer solutions.

-

Set the spectrophotometer to the absorption maximum of this compound in its acidic form (e.g., 528 nm for the red form).[1]

-

Use the corresponding buffer solution without this compound as a blank to zero the spectrophotometer.

-

Measure the absorbance of each standard solution.

-

Plot a graph of absorbance versus pH. This will serve as the standard curve.

Quantitative Analysis of an Acidic Analyte

This protocol details how to quantify the concentration of an acidic analyte by measuring its effect on the pH of a solution containing this compound.

Materials:

-

This compound working solution

-

Sample solutions containing the acidic analyte at various known concentrations

-

Control solution (without the analyte)

-

UV-Vis Spectrophotometer

Procedure:

-

Add a fixed amount of the this compound working solution to each of the sample solutions and the control.

-

Allow the solutions to equilibrate.

-

Set the spectrophotometer to the absorption maximum of the acidic form of this compound (e.g., 528 nm).

-

Use a solution containing the same components except for the analyte as a blank.

-

Measure the absorbance of each sample solution.

-

Create a calibration curve by plotting the absorbance against the known concentrations of the analyte.

-

Measure the absorbance of an unknown sample prepared in the same manner and determine its concentration using the calibration curve.

Data Presentation

Quantitative data should be summarized in clear and structured tables for easy interpretation and comparison.

Table 1: Standard Curve Data for pH Measurement

| pH of Buffer | Absorbance at 528 nm (AU) |

| 4.0 | [Insert experimental data] |

| 4.5 | [Insert experimental data] |

| 5.0 | [Insert experimental data] |

| 5.5 | [Insert experimental data] |

| 6.0 | [Insert experimental data] |

| 6.5 | [Insert experimental data] |

Table 2: Quantitative Analysis of an Acidic Analyte

| Analyte Concentration (µM) | Absorbance at 528 nm (AU) |

| 0 (Control) | [Insert experimental data] |

| 10 | [Insert experimental data] |

| 20 | [Insert experimental data] |

| 40 | [Insert experimental data] |

| 60 | [Insert experimental data] |

| 80 | [Insert experimental data] |

| 100 | [Insert experimental data] |

| Unknown Sample | [Insert experimental data] |

Visualizations

The following diagrams illustrate the key principles and workflows described in these application notes.

Caption: The logical relationship of the Beer-Lambert Law.

Caption: Experimental workflow for quantitative analysis.

Caption: Conceptual use of this compound in pathway analysis.

References

- 1. gspchem.com [gspchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 4. youtube.com [youtube.com]

- 5. Absorption [this compound] | AAT Bioquest [aatbio.com]

- 6. From dyes to drugs: The historical impact and future potential of dyes in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethyl Red: Application Notes and Protocols for Acid-Base Titrations

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl red is a versatile pH indicator employed in various analytical procedures, particularly in acid-base titrations. Its distinct color transition provides a clear visual endpoint for determining the concentration of acidic or basic solutions. This document provides detailed application notes on the properties and uses of this compound, alongside comprehensive protocols for its preparation and use in different titration scenarios.

Introduction to this compound

This compound, with the chemical name 2-(4-diethylaminophenylazo)benzoic acid, is an azo dye that functions as a pH indicator.[1] Like other acid-base indicators, it is a weak acid that exhibits a distinct color change as it transitions between its protonated (acidic) and deprotonated (basic) forms.[2][3] This property makes it a valuable tool for visually identifying the equivalence point in titrations where the pH shifts within its transition range.[4]

Properties of this compound

The efficacy of an indicator is defined by its pH transition range and its pKa, the pH at which the concentrations of the acidic and basic forms are equal.[5] For this compound, these properties are well-characterized.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | 2-(4-diethylaminophenylazo)benzoic acid | [1] |

| Molecular Formula | C₁₇H₁₉N₃O₂ | [1][4] |

| Molecular Weight | 297.35 g/mol | [1] |

| pH Range | 4.5 – 6.5 | [1] |

| pKa | 5.42 (at 25°C) | [1] |

| Color in Acid | Red | [1] |

| Color in Base | Yellow | [1] |

| Appearance | Dark red to maroon powder | [4] |

| Solubility | Almost insoluble in water; soluble in ethanol and benzene | [1] |

Principle of Operation

This compound is a weak acid that can be represented by the general formula HIn. In solution, it establishes an equilibrium between its protonated form (HIn) and its deprotonated conjugate base form (In⁻).

HIn (aq) + H₂O (l) ⇌ H₃O⁺ (aq) + In⁻ (aq) Red (Acidic form) ⇌ Yellow (Basic form)

According to Le Châtelier's principle, in an acidic solution with a high concentration of H₃O⁺ ions, the equilibrium shifts to the left, favoring the red-colored HIn form. Conversely, in a basic solution where H₃O⁺ ions are consumed, the equilibrium shifts to the right, favoring the yellow-colored In⁻ form. The color change is most pronounced at the endpoint of a titration, which ideally coincides with the equivalence point where the moles of acid equal the moles of base.[6] The pH range of the indicator should align with the pH at the equivalence point of the titration.[7]

Caption: Equilibrium of this compound indicator in acidic and basic conditions.

Application Notes

The selection of an appropriate indicator is critical for the accuracy of a titration.[8] The indicator's pH transition range must bracket the pH of the solution at the equivalence point.

-

Strong Acid - Strong Base Titration: The equivalence point occurs at a neutral pH of 7.0. While this compound's range (4.5-6.5) is slightly acidic, the pH change at the equivalence point of a strong acid-strong base titration is so steep that this compound can still be used, though indicators like bromothymol blue (pH 6.0-7.6) or phenolphthalein (pH 8.3-10.0) are often preferred for a sharper endpoint.[9]

-

Strong Acid - Weak Base Titration: This is an ideal application for this compound. The equivalence point for this type of titration occurs in the acidic pH range (below 7) due to the hydrolysis of the conjugate acid of the weak base. This compound's transition range of 4.5-6.5 aligns well with the equivalence point pH of many common strong acid-weak base titrations, such as the titration of ammonia with hydrochloric acid.[8]

-

Weak Acid - Strong Base Titration: this compound is generally unsuitable for this type of titration. The equivalence point occurs in the basic pH range (above 7) because of the hydrolysis of the conjugate base of the weak acid. An indicator like phenolphthalein, which changes color in the 8.3-10.0 pH range, is the appropriate choice.[8] Using this compound would result in an endpoint that occurs well before the actual equivalence point is reached.[8]

-

Weak Acid - Weak Base Titration: Visual indicators are generally not recommended for these titrations because the pH change at the equivalence point is gradual and not sharp enough to produce a distinct color change.[10]

Table 2: Suitability of this compound for Various Titration Types

| Titration Type | Equivalence Point pH | This compound Suitability | Recommended Alternative |

| Strong Acid vs. Strong Base | ≈ 7.0 | Acceptable | Bromothymol Blue, Phenolphthalein |

| Strong Acid vs. Weak Base | < 7.0 | Excellent | Methyl Orange |

| Weak Acid vs. Strong Base | > 7.0 | Not Suitable | Phenolphthalein, Thymol Blue |

| Weak Acid vs. Weak Base | Variable | Not Recommended | Potentiometric Titration |

Experimental Protocols

The following protocols provide standardized procedures for the preparation and use of this compound indicator in acid-base titrations.

Protocol 1: Preparation of this compound Indicator Solution (0.1% w/v)

Objective: To prepare a 0.1% (w/v) stock solution of this compound for use as a pH indicator.

Materials:

-

This compound powder (C₁₇H₁₉N₃O₂)

-

Ethanol (95% or absolute)

-

Deionized water

-

100 mL volumetric flask

-

Analytical balance

-

Weighing paper

-

Spatula

-

Funnel

Procedure:

-

Accurately weigh 0.1 g of this compound powder using an analytical balance.

-

Transfer the powder to a 100 mL volumetric flask using a clean, dry funnel.

-

Add approximately 50 mL of 95% ethanol to the flask.

-

Swirl the flask gently to dissolve the powder completely. A magnetic stirrer can be used for efficient dissolution.

-

Once the solid is fully dissolved, add deionized water to bring the volume up to the 100 mL mark.

-

Stopper the flask and invert it several times to ensure a homogenous solution.

-

Label the flask clearly as "this compound Indicator, 0.1% in Ethanol/Water" and store at room temperature, protected from light.

Protocol 2: Titration of a Strong Acid (e.g., 0.1 M HCl) with a Strong Base (e.g., 0.1 M NaOH)